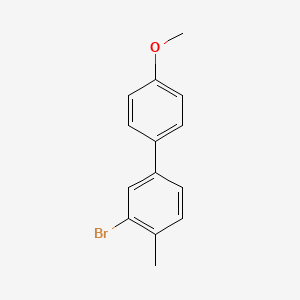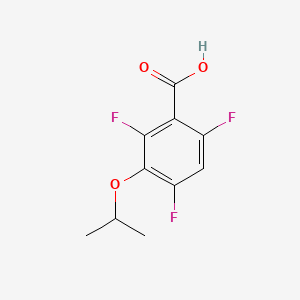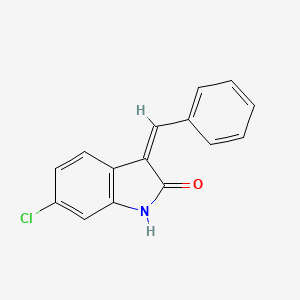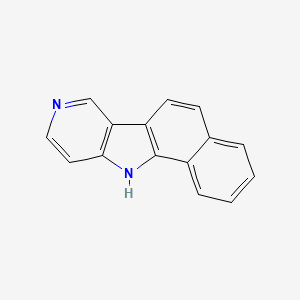
11H-Benzo(g)pyrido(4,3-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Benzo(g)pyrido(4,3-b)indole is a heterocyclic compound with the molecular formula C15H10N2 It is part of the indole family, which is known for its significant role in various biological and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo(g)pyrido(4,3-b)indole typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which converts arylhydrazones of aldehydes or ketones into indoles in the presence of an acid catalyst . Another approach involves the use of p-toluenesulfonic acid in toluene, which yields various indole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 11H-Benzo(g)pyrido(4,3-b)indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the indole ring system.
Aplicaciones Científicas De Investigación
11H-Benzo(g)pyrido(4,3-b)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential therapeutic effects.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11H-Benzo(g)pyrido(4,3-b)indole involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have shown high antiproliferative activity and c-Met inhibitory potency, which are important in cancer treatment . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
7H-Benzo(e)pyrido(4,3-b)indole: This compound is similar in structure but has different biological activities.
Indolo(2,3-b)quinoxalines: These compounds share a similar indole ring system and have applications in medicinal chemistry.
Uniqueness: 11H-Benzo(g)pyrido(4,3-b)indole is unique due to its specific ring fusion and the resulting chemical properties. Its derivatives have shown distinct biological activities, making it a valuable compound for further research and development .
Propiedades
Número CAS |
318-03-6 |
|---|---|
Fórmula molecular |
C15H10N2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
13,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-12-13-9-16-8-7-14(13)17-15(11)12/h1-9,17H |
Clave InChI |
GTMHTKAISFBPHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


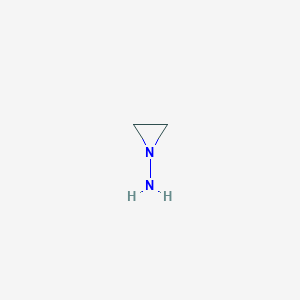
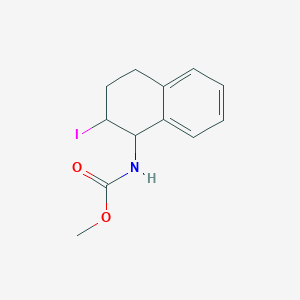
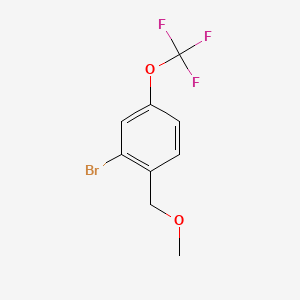
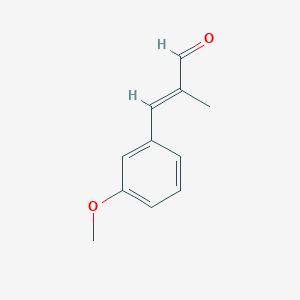
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
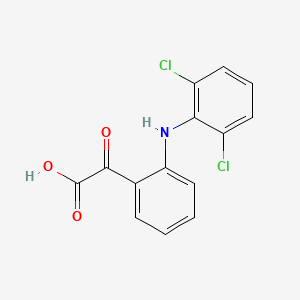
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

